Pyridazine, 3-bromo-6-iodo-
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Overview
Description
Pyridazine is a class of organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . The 3,6-pyridazinedione scaffold comprises an unsaturated 6-membered heterocycle containing a hydrazine, a carbon–carbon double bond, and carbonyl functional groups .
Synthesis Analysis
The synthesis of pyridazines, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This method provides functionalized pyridazines with high regiocontrol .Molecular Structure Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis
Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been summarized. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
The properties of pyridazinediones, how they are constructed, and how they have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology have been highlighted .Scientific Research Applications
Pharmacological Research
3-bromo-6-iodopyridazine has been a subject of interest in pharmacological research due to its potential as a pharmacophore. Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. Pyridazine derivatives, including 3-bromo-6-iodopyridazine, have been explored for a wide range of pharmacological activities . These activities include antimicrobial, antitubercular, analgesic, anti-inflammatory, and antihypertensive effects. The compound’s ability to interact with various biological targets makes it a valuable entity in drug discovery and development.
Material Science
In material science, 3-bromo-6-iodopyridazine can be used as a precursor for the synthesis of complex molecules. Its reactive halogen groups make it an ideal candidate for various organic transformations, leading to materials with potential applications in electronics, photonics, and as catalysts in chemical reactions .
Chemical Synthesis
The compound serves as a versatile building block in chemical synthesis. It can undergo various organic reactions, including coupling reactions, to form a diverse array of pyridazine derivatives. These derivatives can then be further modified to produce compounds with desired chemical properties for use in different chemical industries .
Molecular Docking Studies
3-bromo-6-iodopyridazine is used in molecular docking studies to predict the interaction between the compound and a target protein. This is crucial in the design of new drugs, as it helps in understanding how the compound binds to the active site of enzymes or receptors, influencing the development of inhibitors or activators for therapeutic use .
Spectral Analysis
Researchers utilize 3-bromo-6-iodopyridazine in spectral analysis to study the molecular structure and behavior of pyridazine derivatives. Through techniques like NMR, IR, and mass spectrometry, scientists can gain insights into the electronic and steric effects of substituents on the pyridazine ring, which is fundamental in rational drug design .
Biological Studies
In biological studies, 3-bromo-6-iodopyridazine can be used to investigate the biological pathways and mechanisms of action of pyridazine-based compounds. Its role in modulating biological processes can lead to the discovery of new therapeutic agents for treating various diseases .
Mechanism of Action
While the specific mechanism of action for “Pyridazine, 3-bromo-6-iodo-” is not mentioned in the sources, it’s worth noting that a number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Safety and Hazards
Future Directions
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new compounds and applications in medicinal chemistry and organic synthesis .
properties
IUPAC Name |
3-bromo-6-iodopyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIN2/c5-3-1-2-4(6)8-7-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTLRGGAEAETIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1266675-57-3 |
Source
|
Record name | 3-bromo-6-iodopyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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